2-(3-Methoxyazetidin-1-yl)benzaldehyde
Description
2-(3-Methoxyazetidin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a 3-methoxy-substituted azetidine ring at the 2-position of the benzaldehyde core. The azetidine ring, a four-membered heterocycle containing nitrogen, introduces both steric and electronic effects due to its constrained geometry and the electron-donating methoxy group. This structural motif is significant in medicinal and synthetic chemistry, as the aldehyde group serves as a reactive site for condensation reactions (e.g., hydrazide formation, hemiacetal generation), while the azetidine moiety may enhance metabolic stability or modulate receptor binding in bioactive molecules .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(3-methoxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-12(7-10)11-5-3-2-4-9(11)8-13/h2-5,8,10H,6-7H2,1H3 |
InChI Key |
FRCQXFCNSRXBBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-Methoxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxyazetidine with benzaldehyde under specific conditions. One common method involves the use of hydrogen and palladium hydroxide as catalysts in methanol, followed by the addition of hydrochloric acid . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. Industrial production methods may vary, but they generally follow similar principles, with adjustments made for scale and efficiency.
Chemical Reactions Analysis
2-(3-Methoxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methoxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
Key Observations:
- Reactivity : Pyrimidyl-5-carbaldehydes exhibit exceptional hemiacetal formation (95% yield) due to the electron-deficient pyrimidine ring stabilizing the tetrahedral intermediate . In contrast, 2-(3-Methoxyazetidin-1-yl)benzaldehyde’s methoxyazetidine group is electron-rich, which may reduce hemiacetal yields but improve stability in protic environments.
- Biological Activity : Flavoglaucin derivatives from Aspergillus sp. EGF15-0-3 (e.g., Compound 9) show potent antitumor activity attributed to pyran ring formation between alkyl side chains and hydroxyl groups . The methoxyazetidine group in the target compound could similarly influence bioactivity by altering solubility or target binding.
- Synthetic Utility : The N,O-bidentate group in highlights the role of directing groups in catalysis. The azetidine’s nitrogen in 2-(3-Methoxyazetidin-1-yl)benzaldehyde may act as a weak ligand, though its steric bulk could limit coordination efficiency compared to dedicated directing groups.
Electronic and Steric Effects
- Steric Hindrance : The azetidine’s rigid four-membered ring creates more steric hindrance than linear alkyl chains (e.g., in Flavoglaucin derivatives) or planar aromatic substituents (e.g., benzohydrazides in ). This may limit accessibility in enzyme active sites or catalytic systems.
Biological Activity
2-(3-Methoxyazetidin-1-yl)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and implications for therapeutic applications.
Biological Activity Overview
The biological activity of 2-(3-Methoxyazetidin-1-yl)benzaldehyde has been evaluated in various studies, highlighting its potential as an antimicrobial agent and its role in modulating other pharmacological effects.
Antimicrobial Properties
Research has demonstrated that benzaldehyde derivatives, including 2-(3-Methoxyazetidin-1-yl)benzaldehyde, exhibit significant antibacterial activity against various pathogens. The compound has been shown to enhance the efficacy of certain antibiotics when used in combination therapies.
Table 1: Antibacterial Activity of 2-(3-Methoxyazetidin-1-yl)benzaldehyde
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 128 μg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 256 μg/mL | Inhibition of protein synthesis |
| Bacillus anthracis | 850 μg/mL | Induction of oxidative stress |
The mechanisms through which 2-(3-Methoxyazetidin-1-yl)benzaldehyde exerts its biological effects include:
- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
- Disruption of Membrane Integrity : It can compromise the integrity of bacterial membranes, resulting in leakage of cellular contents.
- Modulation of Antibiotic Resistance : Studies indicate that it can reduce the minimum inhibitory concentration (MIC) of standard antibiotics, enhancing their efficacy against resistant strains.
Case Studies
Several studies have explored the effects of 2-(3-Methoxyazetidin-1-yl)benzaldehyde in clinical and experimental settings:
Study 1: Efficacy Against Resistant Strains
A study investigated the effect of this compound on antibiotic-resistant Staphylococcus aureus. The results indicated that when combined with norfloxacin, the MIC was reduced from 256 μg/mL to 128 μg/mL, demonstrating its potential as an antibiotic adjuvant .
Study 2: Toxicity Assessment
In toxicity assays using Drosophila melanogaster, the compound exhibited an LC50 value of approximately 1.60 mg/mL, indicating a moderate level of toxicity that warrants further investigation for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
